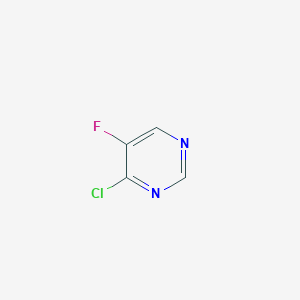

4-Chloro-5-fluoropyrimidine

説明

Significance and Research Trajectory in Organic and Medicinal Chemistry

4-Chloro-5-fluoropyrimidine serves as a pivotal intermediate in the development of a wide array of functionalized molecules. xdbiochems.com The presence of both a chloro and a fluoro substituent on the pyrimidine (B1678525) ring offers distinct reactivity profiles, allowing for selective chemical modifications. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, making it a versatile handle for introducing various functional groups. researchgate.netmdpi.com This reactivity is central to its role in building more complex molecular architectures.

In medicinal chemistry, the fluoropyrimidine moiety is a well-established pharmacophore, and this compound provides a strategic entry point for designing novel drug candidates. nih.gov Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors, which are crucial in cancer therapy. researchgate.netmdpi.com The research trajectory of this compound has been heavily influenced by the demand for new therapeutic agents with improved efficacy and selectivity.

Role as a Privileged Heterocyclic Scaffold

The combination of the chloro and fluoro groups on the pyrimidine core of this compound creates a unique electronic and steric environment. This specific substitution pattern allows for regioselective reactions, where different positions on the ring can be functionalized in a controlled manner. researchgate.net This level of synthetic control is highly desirable in the construction of compound libraries for high-throughput screening in drug discovery programs.

Historical Context and Evolution of Fluoropyrimidine Research

The story of fluoropyrimidines in medicine is deeply rooted in the development of the anticancer drug 5-fluorouracil (B62378) (5-FU) in the 1950s. smolecule.com The success of 5-FU spurred extensive research into other fluorinated pyrimidine analogs with the aim of improving upon its therapeutic index. This exploration led to the synthesis of a diverse range of fluoropyrimidine derivatives, each with unique substitution patterns designed to modulate their biological activity and pharmacokinetic properties.

The emergence of this compound and similar multi-substituted pyrimidines represents a significant evolution in this field. While early research focused on direct analogs of nucleobases, the focus has shifted towards using highly functionalized pyrimidines as versatile building blocks. The synthesis of compounds like this compound provides medicinal chemists with a powerful tool to construct novel and complex molecular entities that can interact with a wider range of biological targets beyond DNA synthesis, such as protein kinases. mdpi.comnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data and research findings related to this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H2ClFN2 | nih.gov |

| Molecular Weight | 132.52 g/mol | nih.gov |

| CAS Number | 347418-42-2 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 37-41 °C | sigmaaldrich.com |

Selected Research Applications of this compound Derivatives

| Derivative Type | Synthetic Application | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidines | Starting material for multi-step synthesis | Kinase inhibitors (e.g., Aurora kinases) | mdpi.com |

| 4-Anilinopyrimidines | Core scaffold for inhibitor design | JNK1 inhibitors | researchgate.net |

| Indole-substituted pyrimidines | Intermediate in the synthesis of bioactive compounds like osimertinib | Anticancer agents | scispace.comatlantis-press.com |

| Pyrazolyl-pyrimidines | Synthesized via Suzuki and Buchwald-Hartwig reactions | CDK2 inhibitors | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSSAJKZELMQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591501 | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347418-42-2 | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 5 Fluoropyrimidine and Its Precursors

Halogenation and Chlorination Approaches for Pyrimidine (B1678525) Core Functionalization

Functionalization of the pyrimidine core through halogenation, particularly chlorination, is a fundamental step in the synthesis of 4-chloro-5-fluoropyrimidine. This typically involves the conversion of hydroxyl groups on a pyrimidine precursor, such as 4,6-dihydroxy-5-fluoropyrimidine, into chloro substituents.

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a widely employed and long-established reaction in heterocyclic chemistry. nih.govresearchgate.net Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation. nih.govresearchgate.net The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline, triethylamine (B128534), or pyridine (B92270) to neutralize the HCl generated. nih.govchemicalbook.comgoogle.com

Recent advancements have focused on developing more efficient and environmentally benign protocols. Solvent-free methods using equimolar amounts of POCl₃ have been developed for large-scale preparations, involving heating the reactants in a sealed reactor at high temperatures. nih.govresearchgate.net This procedure simplifies the work-up process, often requiring only filtration or distillation, and provides high yields and purity of the chlorinated products. researchgate.net Catalysts such as tetraethylammonium (B1195904) chloride can also be employed to improve the efficiency of hydroxyl chlorination with POCl₃, leading to products with lighter color and reducing the environmental impact associated with excess reagent use. patsnap.com

Thionyl chloride (SOCl₂) is another reagent used for chlorination, capable of converting hydroxyl groups into chlorides. libretexts.org Its use in aromatic chlorination has been noted, although it is more commonly associated with the conversion of alcohols and carboxylic acids. libretexts.orgresearchgate.net The mechanism for the conversion of alcohols generally proceeds via an Sₙ2 pathway, leading to an inversion of stereochemistry. libretexts.org In the context of pyrimidine synthesis, thionyl chloride can be used in the preparation of various chlorinated heterocyclic intermediates. kthmcollege.ac.inresearchgate.net

Table 1: Chlorination of Hydroxypyrimidines using Phosphorus Oxychloride

Data compiled from multiple sources. chemicalbook.comgoogle.compatsnap.comresearchgate.net

The pyrimidine ring possesses multiple positions susceptible to reaction, making regioselectivity a critical challenge in its functionalization. In dihalopyrimidines, the C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position. researchgate.net This inherent reactivity difference is exploited in many synthetic strategies. For instance, the reaction of 2,4-dichloropyrimidines with nucleophiles like N-methylpiperazine shows a strong preference for substitution at the C-4 position. researchgate.net

To achieve regioselective functionalization at a specific position, such as C-4, chemists can employ blocking groups. nih.govnih.gov This strategy involves temporarily protecting more reactive sites on the ring, directing the reaction to the desired position. After the reaction, the blocking group is removed. This approach allows for precise control over the substitution pattern, which is crucial for synthesizing complex molecules. nih.gov While direct regioselective chlorination methods for the pyrimidine C-4 position are less common than regioselective substitution on an already chlorinated ring, controlling the reaction conditions and stoichiometry of chlorinating agents can influence the outcome in polyhydroxypyrimidines.

Fluorination Techniques for Pyrimidine Ring Formation

The introduction of a fluorine atom, particularly at the C-5 position, imparts unique electronic properties to the pyrimidine ring, which can significantly influence the biological activity of the final compound. nih.gov Methodologies for fluorination can be broadly categorized into direct fluorination of a pre-formed pyrimidine ring and the use of fluorinated building blocks in the ring's construction.

Direct fluorination of the pyrimidine ring at the electron-rich C-5 position is typically achieved through electrophilic fluorination. nih.gov This method avoids the use of highly toxic fluorinated starting materials. nih.gov A variety of electrophilic fluorinating reagents have been developed for this purpose.

Historically, reagents like trifluoromethyl hypofluorite (B1221730) (CF₃OF) were used, demonstrating specific monohalogenation at the 5-position of uracil. nih.govmostwiedzy.pl More modern and easier-to-handle reagents have since been developed. SelectFluor™ (F-TEDA-BF₄), an N-fluoroammonium salt, has become a practical and widely used reagent for the direct synthesis of 5-fluorinated pyrimidines like 5-fluorouracil (B62378). nih.gov Other methods include the use of elemental fluorine in acetic acid or caesium fluoroxysulfate (CsSO₄F). mostwiedzy.pl The reaction of uridines with elemental fluorine proceeds through a 5,6-dihydro intermediate, which is then converted to the final 5-fluoro product. mostwiedzy.pl

An alternative and powerful strategy for synthesizing 5-fluoropyrimidines involves the use of small, pre-fluorinated building blocks, or synthons. nih.gov This approach avoids the often challenging regioselective fluorination at a later synthetic stage. nih.gov This "bottom-up" strategy builds the fluorinated pyrimidine ring through a cyclization reaction.

One notable example is the synthesis of 4-amino-5-fluoropyrimidines from the reaction of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate, a β-fluoroenolate salt. nih.gov This method proceeds under mild conditions and demonstrates a broad substrate scope, producing the desired fluorinated pyrimidines in excellent yields. nih.gov The β-fluoroenolate salt itself can be synthesized in a few steps from chloroacetamide. nih.gov Another classic approach involves the ring closure reaction between isothiourea salts and α-fluoro-β-ketoester enolates to generate the 5-fluoropyrimidine (B1206419) skeleton directly. nih.gov

Table 2: Synthesis of 4-Amino-5-fluoropyrimidines using a Fluorinated Synthon

Data from a study on the cyclization reaction with potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov

Cyclization and Heterocyclic Ring Closure Methodologies

A common method for this ring closure involves the condensation of a C3 fragment with a source of the N-C-N fragment. For example, 4,6-dihydroxy-5-fluoropyrimidine can be synthesized by heating ethyl fluoromalonate with formamide (B127407) in the presence of a base like sodium methoxide (B1231860). google.com The reaction proceeds via a Claisen-type condensation followed by cyclization to form the pyrimidine ring.

Another versatile method for constructing fluorinated pyrimidines is the cyclocondensation of bifunctional nucleophiles with fluorinated synthons, as mentioned previously. nih.gov The reaction of amidines with potassium 2-cyano-2-fluoroethenolate is a prime example of a heterocyclic ring closure that incorporates the fluorine atom from the outset. nih.gov Such strategies are highly valuable as they offer a direct route to complex fluorinated heterocycles under mild conditions. nih.gov

Condensation Reactions with Amidine Hydrochlorides

While direct condensation reactions of amidine hydrochlorides with a suitable three-carbon building block to form this compound are not extensively documented in readily available literature, the general principle of pyrimidine synthesis via this route is well-established. This method typically involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent. For the synthesis of a 5-fluoropyrimidine derivative, a fluorinated three-carbon synthon would be required. The initial product of such a condensation would likely be a hydroxypyrimidine, which would then necessitate a subsequent chlorination step to yield the target compound.

A common precursor to chlorinated pyrimidines is the corresponding dihydroxypyrimidine. For instance, the synthesis of 4,6-dihydroxy-5-fluoropyrimidine can be achieved through the condensation of a fluorinated malonic ester derivative with formamidine (B1211174). However, the use of formamidine hydrochloride for this purpose has been noted to be costly and complicated by its hygroscopic nature, making it less ideal for large-scale industrial production. Subsequent chlorination of the dihydroxy intermediate, often with reagents like phosphorus oxychloride (POCl₃), would then yield a dichlorinated fluoropyrimidine.

Multi-component Reaction (MCR) Architectures

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in rapidly generating molecular complexity from simple starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity. While specific MCRs for the direct synthesis of this compound are not prominently reported, the application of MCRs for the synthesis of diverse pyrimidine libraries is a burgeoning field.

These reactions often involve the condensation of an amidine, an aldehyde, and a third component, such as an active methylene (B1212753) compound, to construct the pyrimidine core. Catalysis by transition metals like iridium or ruthenium has been shown to facilitate such transformations, often proceeding through a sequence of condensation and dehydrogenation steps. The versatility of MCRs allows for the introduction of various substituents onto the pyrimidine ring by simply changing the starting components. In principle, a carefully designed MCR could provide access to a precursor of this compound, which could then be converted to the final product. The key challenge lies in the identification of suitable fluorinated starting materials that are compatible with the MCR conditions.

Palladium-Catalyzed Cross-Coupling Strategies

The chlorine atom at the C4 position of this compound is amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not abundant in the primary literature, the reactivity of chloropyrimidines in such reactions is well-documented. Generally, the reaction of a chloropyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base can be expected to yield the corresponding arylated or heteroarylated pyrimidine.

The efficiency of the coupling is highly dependent on the choice of catalyst, ligand, and base. For electron-deficient heterocyclic chlorides like this compound, palladium catalysts supported by electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, which can be challenging.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 |

| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 |

This table represents typical conditions for Suzuki-Miyaura couplings of chloro-heterocycles and may serve as a starting point for the development of protocols for this compound.

Buchwald-Hartwig Amination Methods

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of amines with aryl or heteroaryl halides. The application of this methodology to this compound would provide a direct route to a diverse range of 4-amino-5-fluoropyrimidine derivatives.

The success of the Buchwald-Hartwig amination of this compound would depend on the careful selection of the palladium precursor, ligand, and base. Bulky, electron-rich phosphine ligands are typically required to promote both the oxidative addition of the C-Cl bond to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. The choice of base is also critical, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 |

| [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | t-BuOH | 100 |

This table provides general conditions that have been successful for the Buchwald-Hartwig amination of various aryl chlorides and could be adapted for this compound.

Other Transition Metal-Catalyzed Transformations

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other transition metal-catalyzed transformations can be envisaged for the functionalization of this compound. These include, but are not limited to, Sonogashira coupling for the introduction of alkynyl groups, Heck coupling for the formation of C-C bonds with alkenes, and various carbonylation reactions. The specific conditions for these reactions would need to be optimized for the this compound substrate.

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. The pyrimidine ring, being electron-deficient, is particularly susceptible to SNAr, especially when substituted with good leaving groups like chlorine. The chlorine atom at the C4 position of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms in the ring.

A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the chloride ion. The rate and success of the SNAr reaction are influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the reaction conditions (solvent, temperature, and presence of a base). For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. The presence of the fluorine atom at the C5 position in this compound is expected to further activate the C4 position towards nucleophilic attack.

Table 3: Potential Nucleophiles for SNAr with this compound

| Nucleophile Type | Example | Expected Product |

| Amine | Morpholine | 4-(Morpholin-4-yl)-5-fluoropyrimidine |

| Alkoxide | Sodium methoxide | 5-Fluoro-4-methoxypyrimidine |

| Thiolate | Sodium thiophenoxide | 5-Fluoro-4-(phenylthio)pyrimidine |

This table illustrates the potential for a variety of functional groups to be introduced at the C4 position of this compound via SNAr reactions.

Selective Substitution of Halogen Atoms

The selective substitution of one halogen atom in the presence of others is a cornerstone of synthesizing functionalized pyrimidines. This selectivity is dictated by the inherent reactivity differences of the halogenated positions on the pyrimidine ring.

One key strategy involves the selective dechlorination of a poly-chlorinated precursor. For instance, 2-chloro-5-fluoropyrimidine (B20137) can be prepared from 2,4-dichloro-5-fluoropyrimidine (B19854). A method utilizing granular zinc and one molar equivalent of acetic acid in refluxing tetrahydrofuran (B95107) (THF) has proven effective for this transformation on a large scale. This process selectively removes the chlorine atom at the 4-position, which is more activated towards certain reagents or reaction conditions.

Another common selective substitution is the displacement of a chlorine atom by a nucleophile while a fluorine atom remains on the ring. In the synthesis of 5-fluorocytosine (B48100), a precursor like 2-hydroxy-4-chloro-5-fluoropyrimidine is reacted with ammonia. google.com The chlorine atom at the 4-position is selectively replaced by an amino group, demonstrating the higher lability of the C4-Cl bond compared to the C5-F bond under these specific nucleophilic attack conditions. google.com

| Precursor | Reagents and Conditions | Product | Type of Selective Substitution | Yield |

|---|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Zinc, Acetic Acid, THF (reflux) | 2-Chloro-5-fluoropyrimidine | Dechlorination at C4-position | 55-65% |

| 2-Hydroxy-4-chloro-5-fluoropyrimidine | Ammonia, Methanol (B129727)/Ethanol/Dioxane/THF (-40°C to +30°C) | 5-Fluorocytosine (2-hydroxy-4-amino-5-fluoropyrimidine) | Amination at C4-position | Data not specified google.com |

Influence of Electronic and Steric Factors on SNAr Pathways

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the fluoropyrimidine ring is governed by electronic and steric factors. The pyrimidine ring itself is π-electron deficient due to the presence of two electronegative nitrogen atoms. ossila.com This inherent electron deficiency activates the carbon atoms, particularly at positions 2, 4, and 6, making them susceptible to nucleophilic attack.

Electronic Factors: The presence of halogen substituents further influences the reactivity. A fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which further deactivates the entire ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack. The chlorine atom at the 4-position is generally more reactive towards nucleophilic displacement than the fluorine at the 5-position. This is because the C-Cl bond is weaker and chlorine is a better leaving group than fluorine in many SNAr reactions, despite fluorine's higher electronegativity. The two ring nitrogens effectively stabilize the negative charge in the Meisenheimer complex intermediate, which is crucial for the SNAr mechanism.

Steric Factors: Steric hindrance can also play a role in directing the outcome of a substitution reaction. A bulky nucleophile may preferentially attack a less sterically hindered position on the pyrimidine ring. While less pronounced for a small molecule like this compound, in more substituted derivatives, the size of both the incoming nucleophile and the existing substituents can dictate the site of reaction.

| Position on Pyrimidine Ring | Electronic Influence | Typical Reactivity in SNAr |

|---|---|---|

| C2 | Activated by two adjacent nitrogen atoms | Highly susceptible to nucleophilic attack |

| C4 | Activated by an adjacent and a para nitrogen atom | Highly susceptible to nucleophilic attack |

| C5 | Less activated; often substituted with electron-withdrawing groups like Fluorine | Generally not susceptible to nucleophilic attack unless highly activated |

| C6 | Activated by an adjacent and a para nitrogen atom | Highly susceptible to nucleophilic attack |

Optimization of Reaction Conditions and Process Development

The industrial-scale synthesis of this compound requires meticulous optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

Solvent Selection and Effects on Reaction Efficiency

The choice of solvent is critical in the synthesis of halogenated pyrimidines. Solvents must solubilize reactants and intermediates without participating in unwanted side reactions.

Aprotic Solvents: Dichloromethane (B109758) is frequently used in chlorination reactions, for example, when converting a hydroxypyrimidine to a chloropyrimidine using reagents like phosphoryl chloride (POCl3). chemicalbook.comchemicalbook.comchemicalbook.com It serves as an inert medium that dissolves the organic precursors and reagents.

Polar Aprotic Solvents: Tetrahydrofuran (THF) is employed in reactions such as selective dechlorination with zinc, where it provides a suitable reaction environment. It is also used in amination reactions. google.com N,N-dimethylformamide (DMF) is sometimes used as a co-solvent in chlorination reactions. chemicalbook.com

Aqueous Solutions: Water is primarily used during the work-up phase to quench the reaction and wash the organic product, removing water-soluble impurities and byproducts. chemicalbook.comchemicalbook.com

The efficiency of the reaction is directly impacted by the solvent's ability to facilitate the desired chemical transformation. For SNAr reactions, polar aprotic solvents are often preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive.

Catalyst Systems and Loading Optimization

While many syntheses rely on stoichiometric reagents, catalysts are employed to enhance reaction rates and selectivity.

Bases as Catalysts/Promoters: In chlorination reactions using POCl3, tertiary amines like triethylamine or N,N-dimethylaniline are often added. chemicalbook.comchemicalbook.comchemicalbook.com These bases act as acid scavengers, neutralizing the HCl produced and driving the reaction to completion. The molar ratio of the base to the starting material is a key parameter to optimize.

Phase Transfer Catalysts: For certain nucleophilic substitution reactions on chloropyrimidines, phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) iodide (TBAI) can be highly effective. PTCs facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate resides, accelerating the reaction rate.

Alternative Reagents: In some preparations of dichlorofluoropyrimidines, triphosgene (B27547) is used in conjunction with a tertiary amine catalyst. google.com

| Reaction Type | Reagent/Catalyst System | Function | Reference Example |

|---|---|---|---|

| Chlorination | Phosphoryl chloride (POCl3) / Triethylamine | Chlorinating agent / Acid scavenger | Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) chemicalbook.comchemicalbook.com |

| Chlorination | Phosphorus trichloride (B1173362) / N,N-dimethylaniline | Chlorinating agent / Base | Synthesis of 2,4-dichloro-5-fluoropyrimidine chemicalbook.com |

| Dechlorination | Zinc / Acetic Acid | Reducing agent / Proton source | Synthesis of 2-chloro-5-fluoropyrimidine |

| Chlorination | Triphosgene / Tertiary Amine | Chlorinating agent / Catalyst | Synthesis of 2,4-dichloro-5-fluoropyrimidine google.com |

Temperature and Pressure Control for Yield and Selectivity

Precise control over temperature and pressure is fundamental to achieving high yields and minimizing the formation of impurities. Most synthetic procedures for this compound and its precursors are conducted at atmospheric pressure.

Elevated Temperatures: Chlorination reactions of hydroxypyrimidines often require heating to reflux to proceed at a reasonable rate. Temperatures can range from 40-48°C in dichloromethane to around 100°C depending on the specific reagents and solvent system. chemicalbook.comchemicalbook.com

Controlled Low Temperatures: Reaction quenching and work-up steps frequently require cooling. For example, after a chlorination reaction, the mixture is often cooled to around 20°C before being quenched with water, with the temperature maintained below 40°C to manage the exothermic process. chemicalbook.comchemicalbook.com Amination reactions may be carried out at temperatures as low as -40°C to +30°C to control selectivity and prevent side reactions. google.com

Maintaining a specific temperature profile throughout the reaction and work-up is crucial for the final product's quality and yield.

| Process Step | Typical Temperature Range | Purpose | Reference Example |

|---|---|---|---|

| Chlorination with POCl3 | 40°C to 100°C (Reflux) | To ensure complete reaction | Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine chemicalbook.com |

| Reaction Quenching | < 20°C to < 40°C | To control exothermic reaction with water | Work-up of chlorination reactions chemicalbook.comchemicalbook.com |

| Amination | -40°C to +30°C | To enhance selectivity and control reactivity | Synthesis of 5-fluorocytosine google.com |

| Dechlorination | Reflux (THF) | To drive the reduction reaction | Synthesis of 2-chloro-5-fluoropyrimidine |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of its production. acs.org

Waste Prevention: Traditional methods for chlorinating dihydroxypyrimidines often use a base like dimethylaniline with phosphoryl chloride, which can lead to significant amounts of phosphate-containing wastewater during work-up. google.com More advanced, industrial-scale processes have been developed to avoid the use of such bases, thereby preventing waste formation at the source. google.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. Chlorination reactions using POCl3 have inherently poor atom economy, as significant phosphorus-based byproducts are formed. The development of catalytic chlorination methods or alternative synthetic routes with better atom economy is a key green chemistry goal.

Less Hazardous Chemical Syntheses: Reagents like phosphoryl chloride and triphosgene are hazardous and require careful handling. google.com Green chemistry encourages the exploration of less toxic and safer alternatives.

Safer Solvents and Auxiliaries: While effective, solvents like dichloromethane are coming under increased scrutiny for their environmental and health impacts. chemicalbook.comchemicalbook.com The principles of green chemistry advocate for replacing them with safer alternatives where possible.

Design for Energy Efficiency: Many synthetic steps require heating for extended periods, consuming significant energy. chemicalbook.comchemicalbook.com The use of catalysts can lower the activation energy of reactions, potentially allowing them to be run at lower temperatures and reducing energy consumption.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov The development of efficient catalytic systems for the synthesis and functionalization of this compound aligns with this principle, reducing waste and improving efficiency. google.com

By focusing on these principles, the chemical industry can develop more sustainable and environmentally responsible processes for producing important intermediates like this compound.

Solvent-Free and Low-Solvent Reaction Systems

Traditional organic synthesis often relies on large volumes of volatile organic solvents, which contribute significantly to chemical waste and pose environmental and safety hazards. nih.gov Modern synthetic strategies aim to eliminate or drastically reduce the use of such solvents.

Mechanochemical Synthesis: One of the most promising solvent-free techniques is mechanochemistry, which uses mechanical energy, typically through ball milling, to initiate and sustain chemical reactions. rsc.org This approach has been successfully applied to the synthesis of various halogenated heterocyclic compounds. researchgate.netcolab.ws In this method, solid reactants are ground together, sometimes with a catalytic amount of a liquid or solid additive, creating reactive interfaces and promoting the reaction without the need for a bulk solvent medium. researchgate.netnih.gov

Research into the synthesis of pyrimidine derivatives has demonstrated the viability of mechanochemical methods. For instance, the Biginelli reaction, a multicomponent reaction to produce dihydropyrimidinones, has been effectively performed under solvent-free ball-milling conditions. nih.gov This suggests a strong potential for adapting mechanochemical techniques to the synthesis of this compound and its precursors, which could significantly reduce the reliance on chlorinated solvents like dichloromethane, commonly used in conventional routes. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as an energy-efficient method that can enhance reaction rates and yields, often in low-solvent or solvent-free systems. Ultrasound irradiation has been increasingly utilized in the synthesis of pyrimidine cores and their fused derivatives, offering advantages such as shorter reaction times and milder conditions compared to conventional heating. researchgate.net

Aqueous and Alternative Solvent Systems: Where solvents are necessary, the focus has shifted to greener alternatives. Water is a highly desirable solvent due to its non-toxicity and abundance. chemistryjournals.net Studies on related fused pyrimidines have shown that certain nucleophilic substitution reactions, such as amination of chloropyrimidines, can be effectively carried out in water, sometimes accelerated by the presence of a small amount of acid. nih.gov This approach drastically improves the environmental profile compared to reactions run in traditional organic solvents.

| Methodology | Description | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | Reactions are induced by mechanical force without bulk solvents. colab.ws | Eliminates solvent waste, can enable novel reactivity. researchgate.net | Halogenation and cyclization steps in precursor synthesis. |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote reactions, often reducing time and energy. researchgate.net | Increased reaction rates and yields under milder conditions. | Efficient synthesis of the pyrimidine ring. |

| Aqueous Systems | Utilizes water as the reaction medium, often for nucleophilic substitution steps. nih.gov | Greatly improved environmental and safety profile. chemistryjournals.net | Substitution reactions on the pyrimidine core. |

Atom Economy and Waste Minimization in Synthetic Routes

Beyond reducing solvent use, a core principle of green chemistry is maximizing the efficiency of the reaction itself. This is quantified by the concept of "atom economy," which measures the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org

Atom Economy Analysis: A reaction with high atom economy is one where most of the atoms from the starting materials end up in the final product, with few atoms wasted in byproducts. primescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, whereas substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. nih.gov

Conventional syntheses of chloropyrimidines often involve chlorination of a hydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃). This type of reaction has a notoriously poor atom economy. For every mole of the desired chlorinated product, significant quantities of phosphorus-containing byproducts are formed, which must be separated and disposed of as waste.

Strategies for Waste Minimization: Improving atom economy and minimizing waste are intrinsically linked. blazingprojects.com Key strategies applicable to the synthesis of this compound include:

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and reduce the formation of byproducts and impurities, thereby simplifying purification and reducing waste. purkh.com

Catalytic Reagents: Replacing stoichiometric reagents with catalytic alternatives is a powerful strategy for waste reduction. A catalyst, by definition, is not consumed in the reaction and can facilitate the transformation with much higher material efficiency. Developing catalytic methods for the halogenation of pyrimidines would represent a significant advancement over classical methods.

Telescoping Reactions (One-Pot Synthesis): Designing a synthetic sequence where multiple steps are carried out in the same reactor without isolating intermediates can significantly reduce waste from workup and purification steps, as well as save time and energy. nih.gov

By integrating these advanced methodologies, the synthesis of this compound can be made more sustainable, aligning with the modern chemical industry's goals of reducing environmental impact while improving process efficiency. eolss.net

| Strategy | Principle | Impact on Synthesis |

|---|---|---|

| Improve Atom Economy | Design reactions where the maximum number of reactant atoms are incorporated into the product. primescholars.com | Reduces the generation of stoichiometric byproducts. |

| Use of Catalysts | Replace stoichiometric reagents with catalytic systems that can be used in small amounts and recycled. | Drastically reduces inorganic salt waste (e.g., from POCl₃ or bases). |

| Process Intensification | Employing techniques like continuous flow processing to improve control, yield, and safety while reducing waste. purkh.com | Lower solvent-to-product ratios and minimized byproduct formation. |

| Solvent & Reagent Recycling | Recovering and reusing materials within the process. eolss.net | Lowers raw material costs and reduces the volume of waste requiring disposal. |

Mechanistic Investigations of 4 Chloro 5 Fluoropyrimidine Reactivity

Detailed Mechanisms of Nucleophilic Substitution at Pyrimidine (B1678525) C-4 and C-2

Nucleophilic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. In 4-chloro-5-fluoropyrimidine, the reaction predominantly occurs at the C-4 position, where the chlorine atom is displaced.

Elucidation of SNAr Pathways Involving Halogen Displacements

The displacement of the chlorine atom at the C-4 position of this compound by a nucleophile proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step pathway is distinct from the SN1 and SN2 reactions seen in aliphatic systems.

The process is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C-4 carbon. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In this complex, the aromaticity of the pyrimidine ring is temporarily disrupted, and the negative charge is delocalized across the ring system, particularly onto the electronegative nitrogen atoms. The final step involves the departure of the leaving group (in this case, the chloride ion), which restores the aromaticity of the ring and yields the substituted product.

The relative reactivity of halogens as leaving groups in SNAr reactions is a critical factor. While fluorine is more electronegative than chlorine, the C-Cl bond is weaker and more polarizable, often making chloride a better leaving group. However, in the case of this compound, the substitution almost exclusively occurs at the C-4 position, displacing the chlorine atom. This selectivity is dictated by the electronic activation of the positions on the pyrimidine ring rather than the inherent leaving group ability of the halogens alone.

Role of the Electron-Deficient Pyrimidine Ring in Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms. These atoms exert a strong electron-withdrawing inductive effect, which polarizes the ring and reduces its electron density. This effect is most pronounced at the C-2, C-4, and C-6 positions, rendering them electrophilic and thus highly susceptible to attack by nucleophiles.

The electron-deficient nature of the ring serves two primary roles in facilitating the SNAr mechanism:

Activation of the Substitution Site: It lowers the energy barrier for the initial attack by the nucleophile, as the electrophilic carbon atom at C-4 is primed for reaction.

Stabilization of the Intermediate: It effectively stabilizes the negative charge of the Meisenheimer complex through resonance. The delocalization of the charge onto the nitrogen atoms is a key stabilizing factor that drives the reaction forward.

Compared to a benzene (B151609) ring, the pyrimidine nucleus is significantly more reactive towards nucleophiles. The C-4 position is generally more reactive than the C-2 position in nucleophilic substitutions. This preference can be explained by frontier molecular orbital (FMO) theory, which suggests that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C-4 and C-6 positions than at the C-2 position, indicating that these sites are more favorable for nucleophilic attack. Furthermore, an approaching nucleophile at the C-2 position may experience greater steric and electronic repulsion due to its proximity to two nitrogen atoms, compared to the C-4 position which is adjacent to only one.

Reaction Mechanisms of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to modify halogenated pyrimidines like this compound. These reactions allow for the selective coupling at the C-4 position.

Catalytic Cycles for Palladium-Mediated Processes

The majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, operate through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states. oregonstate.eduwikipedia.org The cycle for the reaction of this compound (Ar-X) with an organometallic reagent (R-M) can be generalized into three key steps:

Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which reacts with this compound. The palladium atom inserts itself into the carbon-chlorine bond, breaking it and forming a new square planar Pd(II) complex. In this step, the palladium is oxidized from the 0 to the +2 state. This is often the rate-determining step of the cycle. wikipedia.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction or an organozinc compound in a Negishi reaction) then transfers its organic group (R) to the palladium center. oregonstate.eduacs.org The halide or other group on the organometallic reagent (M-X) is eliminated, and a new Pd(II) complex bearing both organic fragments (Ar-Pd-R) is formed.

Reductive Elimination: In the final step, the two organic groups (the pyrimidine moiety and the R group) are coupled together, forming the desired product (Ar-R). oregonstate.eduacs.org This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter another cycle. oregonstate.eduacs.org

This catalytic cycle allows for the efficient and selective formation of a new bond at the C-4 position of the pyrimidine ring under relatively mild conditions.

Ligand Effects on Reaction Efficiency and Selectivity

The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's stability, activity, and selectivity. oregonstate.edu The choice of ligand can significantly impact the rates of the individual steps in the catalytic cycle and can even be used to control which site reacts in a molecule with multiple potential reaction sites.

Commonly used ligands in cross-coupling reactions include phosphines and N-heterocyclic carbenes (NHCs). oregonstate.edu

Electron-rich and Bulky Ligands: Ligands such as sterically hindered biarylphosphines (e.g., Buchwald-type ligands) or NHCs are highly effective. oregonstate.edursc.org Their electron-donating nature increases the electron density on the palladium atom, which facilitates the oxidative addition step. Their steric bulk promotes the reductive elimination step, accelerating the release of the product and the regeneration of the catalyst. oregonstate.edu

Controlling Selectivity: In dihalogenated heterocycles, ligands can be used to direct the reaction to a specific position. While halides adjacent to a nitrogen atom (like at C-2 or C-6) are often more reactive, the use of very sterically hindered ligands can invert this selectivity. rsc.orgnih.gov For instance, a bulky NHC ligand can favor cross-coupling at the C-4 position over the C-2 position by sterically blocking the approach of the catalyst to the more conventionally reactive site. rsc.orgnih.gov

The following table summarizes the general effects of different ligand types on palladium-catalyzed cross-coupling reactions.

| Ligand Type | Key Characteristics | Effect on Catalytic Cycle | Typical Outcome |

| Simple Triarylphosphines | Moderate electron donation, moderate bulk | Basic catalytic activity | Effective for simple substrates |

| Bulky Biarylphosphines | Strong electron donation, high steric bulk | Accelerates oxidative addition and reductive elimination | High efficiency, broad substrate scope |

| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, tunable steric bulk | Promotes high catalytic activity, can control selectivity | High efficiency, can invert conventional regioselectivity |

Oxidative and Reductive Transformation Pathways

Beyond substitution and coupling reactions, the this compound scaffold can undergo transformations involving changes in oxidation state, either at the heterocyclic ring itself or at its substituents.

Oxidative Pathways: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically using peroxy acids (peracids) like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form the corresponding N-oxides . cdnsciencepub.com In unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic nature of the substituents. Electron-donating groups tend to direct oxidation to the para-position nitrogen, while electron-withdrawing groups may deactivate the ring towards oxidation. cdnsciencepub.com For this compound, both the chloro and fluoro groups are electron-withdrawing, which would generally decrease the reactivity of the ring towards N-oxidation compared to an unsubstituted pyrimidine. cdnsciencepub.com The reaction would likely require stronger oxidizing conditions.

Reductive Pathways: The most common reductive pathway for this compound is reductive dehalogenation . This involves the removal of the chlorine atom and its replacement with a hydrogen atom. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This is a widely used method for dehalogenating chloropyrimidines. The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. oregonstate.edu A base, such as magnesium oxide or sodium hydroxide (B78521), is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu

Metal-Acid Systems: Reagents like zinc powder in acetic acid can also be employed for selective dehalogenation. google.com This system can selectively remove a halogen at the 4-position of a pyrimidine ring. google.com

Another potential reductive pathway is the hydrogenation of the pyrimidine ring itself. Under more forcing catalytic hydrogenation conditions (e.g., higher pressures, more active catalysts like rhodium or iridium), the aromatic ring can be reduced to a tetrahydropyrimidine (B8763341) derivative. nih.gov This process, however, often requires specific chiral catalysts to achieve high selectivity and yield. nih.gov

Photochemical Reaction Mechanisms of Fluoropyrimidine Derivatives

While direct photochemical studies on this compound are not extensively documented in the literature, the photochemical behavior of related halopyrimidine derivatives provides a strong basis for predicting its reactivity upon exposure to ultraviolet (UV) light. The presence of both chloro and fluoro substituents on the pyrimidine ring suggests that the photochemical reactions will likely be dictated by the cleavage of the carbon-halogen bonds.

Based on studies of analogous compounds such as 2-chloropyrimidine (B141910), the photochemical reactivity of this compound is expected to proceed through two primary pathways originating from different excited electronic states. Upon absorption of UV radiation, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). From this S1 state, two principal reaction channels can be envisioned:

Heterolytic C-Cl Bond Cleavage: The excited singlet state can undergo heterolytic cleavage of the carbon-chlorine bond. This process would lead to the formation of a pyrimidinyl cation and a chloride anion. In the presence of a nucleophilic solvent like water, the pyrimidinyl cation would be readily trapped to form a hydroxypyrimidine derivative. This pathway is often favored in polar solvents that can stabilize the resulting charged species.

Intersystem Crossing and Homolytic C-Cl Bond Cleavage: Alternatively, the initially formed excited singlet state (S1) can undergo intersystem crossing (ISC) to a lower-energy triplet state (T1). The triplet state is typically longer-lived than the singlet state, allowing for different reaction pathways to occur. From the triplet state, homolytic cleavage of the C-Cl bond is a more probable event. This homolytic rupture results in the formation of a pyrimidinyl radical and a chlorine radical. The pyrimidinyl radical is a highly reactive intermediate that can undergo various subsequent reactions, such as hydrogen abstraction from the solvent or dimerization to form bipyrimidine compounds.

The C-F bond is significantly stronger than the C-Cl bond and is therefore less likely to undergo photochemical cleavage under the same conditions. The fluorine substituent is expected to influence the electronic properties of the pyrimidine ring and may affect the absorption spectrum and the quantum yields of the photochemical reactions.

The proposed photochemical reaction pathways for this compound are summarized in the table below, based on the established reactivity of similar chloropyrimidines.

| Excited State | Bond Cleavage Type | Primary Intermediates | Potential Final Products (in protic solvent) |

| Singlet (S1) | Heterolytic C-Cl | Pyrimidinyl Cation, Chloride Anion | 4-Hydroxy-5-fluoropyrimidine |

| Triplet (T1) | Homolytic C-Cl | Pyrimidinyl Radical, Chlorine Radical | 5-Fluoropyrimidine (B1206419), Bipyrimidine derivatives |

Theoretical and Computational Studies of Reaction Dynamics

To gain a more detailed and quantitative understanding of the reaction mechanisms of this compound, theoretical and computational chemistry methods are indispensable. These approaches allow for the investigation of reaction pathways, the characterization of transient species like transition states and intermediates, and the prediction of reaction rates.

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure and geometry of molecules. It is particularly well-suited for locating and characterizing transition states, which are the highest energy points along a reaction coordinate and represent the kinetic barrier to a reaction.

For the photochemical reactions of this compound, DFT calculations could be employed to:

Optimize the geometries of the ground state, excited singlet and triplet states, and all relevant intermediates and products.

Locate the transition state structures for both the heterolytic and homolytic C-Cl bond cleavage pathways.

Perform frequency calculations to confirm that the identified structures are true minima or transition states (a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Analyze the electronic properties of the transition states, such as the charge distribution and bond orders, to gain insight into the nature of the bond-breaking and bond-forming processes.

A representative, hypothetical transition state structure for the heterolytic C-Cl bond cleavage, as would be modeled by DFT, would show an elongated C-Cl bond and developing charge separation between the pyrimidine ring and the chlorine atom.

Quantum chemical methods, including DFT and higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are used to calculate the energies of the various species involved in a reaction. By determining the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed.

The reaction energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate. For the competing photochemical pathways of this compound, quantum chemical modeling would be used to calculate the energy barriers for:

Heterolytic C-Cl bond cleavage from the S1 state.

Intersystem crossing from the S1 to the T1 state.

Homolytic C-Cl bond cleavage from the T1 state.

A comparison of these calculated energy barriers would allow for a prediction of the dominant reaction pathway under specific conditions. The table below presents hypothetical, illustrative energy barriers for the competing photochemical pathways of this compound, as could be determined by quantum chemical calculations.

| Reaction Pathway | Initial State | Transition State | Hypothetical Activation Energy (kcal/mol) |

| Heterolytic C-Cl Cleavage | S1 | TSheterolytic | 15 - 25 |

| Homolytic C-Cl Cleavage | T1 | TShomolytic | 10 - 20 |

Note: These are hypothetical values for illustrative purposes.

Based on the activation energies and other properties of the transition states calculated using quantum chemical methods, it is possible to predict the rate constants for the elementary steps of a reaction using Transition State Theory (TST). The Arrhenius equation and its extensions, which incorporate quantum mechanical effects such as tunneling, can be used to relate the calculated energy barriers to reaction rates.

For the photochemical reactions of this compound, computational kinetic studies would involve:

Calculating the Gibbs free energy of activation (ΔG‡), which includes both enthalpic and entropic contributions to the reaction barrier.

Using TST to calculate the rate constants for the competing heterolytic and homolytic cleavage pathways as a function of temperature.

Predicting the quantum yields for the formation of different photoproducts based on the calculated rate constants for all competing radiative and non-radiative decay processes from the excited states.

These theoretical predictions can then be compared with experimental data, if available, to validate the proposed reaction mechanisms and the computational models used.

Derivatization and Functionalization Strategies of 4 Chloro 5 Fluoropyrimidine

Amination Reactions for Functional Group Introduction

Amination at the C4-position of 4-chloro-5-fluoropyrimidine is a cornerstone of its functionalization, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The inherent electronic properties of the pyrimidine (B1678525) ring, with two electron-withdrawing nitrogen atoms, significantly activate the chlorine atom for displacement by amine nucleophiles.

The reaction of this compound with a diverse range of primary and secondary amines provides a direct route to N-substituted 5-fluoropyrimidin-4-amine (B1273414) derivatives. These reactions are generally high-yielding and can be conducted under mild conditions. Typically, the reaction involves stirring the chloropyrimidine with a slight excess of the desired amine in a polar aprotic solvent, such as ethanol, isopropanol, or dimethylformamide (DMF). An ancillary base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often included to scavenge the hydrochloric acid generated during the reaction, driving it to completion.

The versatility of this method allows for the incorporation of various aliphatic, alicyclic, and aromatic amines, thereby introducing a wide range of functionalities and physicochemical properties to the pyrimidine scaffold.

| Amine Nucleophile | Solvent | Base | Temperature (°C) | Product |

| Aniline | Ethanol | DIPEA | 80 | N-phenyl-5-fluoropyrimidin-4-amine |

| Benzylamine | Isopropanol | TEA | Reflux | N-benzyl-5-fluoropyrimidin-4-amine |

| Morpholine | DMF | K₂CO₃ | 100 | 4-(5-fluoropyrimidin-4-yl)morpholine |

| Piperidine | Acetonitrile (B52724) | TEA | Reflux | 4-(piperidin-1-yl)-5-fluoropyrimidine |

This table presents representative conditions for the amination of this compound. Conditions are based on established protocols for similar chloropyrimidine substrates.

For this compound, the primary challenge in amination is not one of regioselectivity between different positions on the pyrimidine ring, as the C4-chloro position is overwhelmingly the most reactive site for SNAr. The reactivity order for nucleophilic substitution on halopyrimidines is generally C4/C6 > C2 >> C5. The C-F bond at the C5 position is significantly stronger and less prone to substitution under standard amination conditions.

The main challenge, therefore, is to ensure chemoselectivity and avoid side reactions. The key factors influencing the reaction are:

Nucleophilicity of the Amine: Highly nucleophilic aliphatic amines react readily, often at room temperature, while less nucleophilic aromatic amines may require heating.

Reaction Conditions: The use of moderate temperatures and appropriate bases prevents potential side reactions or degradation. While the C-F bond is generally stable, extremely harsh conditions (e.g., very high temperatures or strongly basic conditions) could potentially compromise its integrity.

The solution to these challenges lies in the careful control of reaction parameters. Using a suitable solvent, an equivalent amount of a non-nucleophilic base to neutralize acid byproducts, and maintaining the lowest effective temperature ensures a clean and selective substitution of the C4-chloro group, preserving the C5-fluoro substituent. For less reactive amines, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative, though it is often unnecessary for this activated substrate.

Alkoxylation and Thiolation Reactions

Beyond nitrogen nucleophiles, this compound readily reacts with oxygen and sulfur nucleophiles to yield 4-alkoxy- and 4-thio-substituted pyrimidines. These reactions also proceed via the SNAr mechanism and are crucial for introducing functionalities that can act as hydrogen bond acceptors or be further modified.

Alkoxylation: The displacement of the chloride with an alcohol is typically achieved by using the corresponding sodium or potassium alkoxide. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) efficiently produces 4-methoxy-5-fluoropyrimidine. The use of the alkoxide, which is a much stronger nucleophile than the parent alcohol, ensures the reaction proceeds under mild conditions, often at room temperature or with gentle heating.

Thiolation: Similarly, thiols can be introduced at the C4 position. This is generally accomplished by reacting this compound with a thiol in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) or by using a pre-formed sodium thiolate. These reactions are typically fast and high-yielding, providing access to compounds like 4-(methylthio)-5-fluoropyrimidine.

| Nucleophile | Solvent | Temperature (°C) | Product |

| Sodium Methoxide | Methanol | 25-60 | 4-methoxy-5-fluoropyrimidine |

| Sodium Ethoxide | Ethanol | 25-78 | 4-ethoxy-5-fluoropyrimidine |

| Sodium thiomethoxide | DMF | 25 | 4-(methylthio)-5-fluoropyrimidine |

| Thiophenol / K₂CO₃ | Acetonitrile | 60 | 4-(phenylthio)-5-fluoropyrimidine |

This table illustrates typical conditions for alkoxylation and thiolation reactions based on the known reactivity of activated chloropyrimidines.

Alkylation and Arylation Strategies to Extend Molecular Complexity

To build more complex molecular architectures through the formation of new carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are the premier strategy. The C4-Cl bond of this compound, while reactive in SNAr, can also serve as an effective electrophilic partner in reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.gov

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups. mdpi.com This reaction involves the coupling of this compound with an organoboron reagent, such as an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand are commonly employed, along with bases like potassium carbonate or cesium fluoride.

The Sonogashira coupling provides a direct route to 4-alkynylpyrimidines by reacting this compound with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine or DIPEA. These alkynylated products are valuable intermediates for further transformations.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O |

| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | CsF | Toluene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF |

This table outlines representative conditions for palladium-catalyzed cross-coupling reactions involving this compound, based on established methodologies for halopyrimidines.

Introduction of Complex Heterocyclic Moieties

The functionalized pyrimidine core can be used as a scaffold to construct more complex fused or linked heterocyclic systems. A prominent example is the synthesis of molecules that hybridize the pyrimidine and benzimidazole (B57391) moieties, which are both privileged structures in medicinal chemistry.

A common and effective strategy for synthesizing pyrimidine-benzimidazole hybrids involves a two-step, one-pot sequence starting from this compound.

Nucleophilic Aromatic Substitution: The first step is the reaction of this compound with a substituted o-phenylenediamine (B120857). This amination proceeds as described in section 4.1, with one of the amino groups of the o-phenylenediamine acting as the nucleophile to displace the chloride at the C4 position of the pyrimidine ring. This forms an N-(diaminophenyl)-5-fluoropyrimidin-4-amine intermediate.

Intramolecular Cyclization: The second step is the cyclization of this intermediate to form the benzimidazole ring. This is typically achieved by heating the reaction mixture, often with the addition of an acid catalyst such as acetic acid or p-toluenesulfonic acid. The acid protonates the pyrimidine ring, activating the adjacent carbon for intramolecular nucleophilic attack by the second amino group of the phenylenediamine moiety, followed by dehydration to yield the final pyrimidine-benzimidazole hybrid.

This synthetic route is highly modular, as variations in both the pyrimidine starting material and the substituted o-phenylenediamine allow for the creation of a large library of diverse hybrid structures.

Pyridine (B92270) and Other Heteroaryl Incorporations

The derivatization of the this compound scaffold through the incorporation of pyridine and other heteroaryl moieties is a key strategy in medicinal chemistry. This functionalization is primarily achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly effective and widely used method. organic-chemistry.orgresearchgate.net These reactions facilitate the formation of carbon-carbon bonds between the pyrimidine ring and various heteroaryl systems.

The reactivity of the chlorine atom at the C4 position of this compound makes it an excellent site for substitution. In a typical Suzuki-Miyaura coupling, the chloro-pyrimidine is reacted with a heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netmdpi.com

Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates, including nitrogen-containing heterocycles like pyridine. organic-chemistry.org These advanced catalytic systems can overcome the potential for catalyst inhibition by the basic nitrogen atoms present in the heteroaryl coupling partners, such as aminopyridines or aminopyrimidines. organic-chemistry.org

Research has demonstrated the successful synthesis of various heteroaryl-substituted 5-fluoropyrimidines. For instance, the coupling of a substituted 5-bromopyrimidine (B23866) with arylboronic acids has been shown to proceed efficiently, indicating the feasibility of such transformations on the fluorinated pyrimidine core. nih.gov While direct examples starting from this compound are specific to proprietary drug discovery programs, the general methodology is well-established for similar chloropyrimidines and chloropyridines. researchgate.netnih.gov The synthesis of a pyridine-substituted pyrimidine derivative has been reported, achieving a yield of 86%, showcasing the practical application of these methods. nih.gov

The resulting heteroaryl-functionalized 5-fluoropyrimidines are significant as they often serve as key intermediates in the synthesis of complex molecules with potential biological activity, including kinase inhibitors. researchgate.net

Table 1: Key Factors in Suzuki-Miyaura Cross-Coupling for Heteroaryl Incorporation

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Pd(PPh₃)₄, Pd(OAc)₂, Palladium-phosphine complexes. organic-chemistry.orgnih.gov |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Dialkylbiphenylphosphines, Triphenylphosphine (PPh₃). organic-chemistry.org |

| Base | Activates the boronic acid/ester and neutralizes acid formed during the reaction. | K₃PO₄, Na₂CO₃, Cs₂CO₃. mdpi.com |

| Solvent | Solubilizes reactants and influences reaction temperature and kinetics. | 1,4-Dioxane, Toluene, Tetrahydrofuran (B95107) (THF). researchgate.net |

| Heteroaryl Source | Provides the heteroaryl moiety to be coupled. | Pyridineboronic acid, Thiopheneboronic acid, Pyrroleboronic acids. organic-chemistry.org |

Synthesis of Nucleoside Analogs and Related Bioisosteres

This compound is a pivotal building block in the synthesis of nucleoside analogs, a class of compounds essential in the development of antiviral and anticancer therapeutics. chemimpex.com Nucleoside analogs are structural mimics of natural nucleosides (which consist of a nucleobase and a sugar) and can interfere with viral replication or cell division by acting as chain terminators when incorporated into DNA or RNA. wikipedia.org

The synthesis of nucleoside analogs from this compound typically involves the coupling of the pyrimidine base with a modified sugar moiety, a process known as glycosylation. nih.gov The chlorine atom at the C4 position can be displaced by a protected sugar derivative to form the crucial N-glycosidic bond. The Vorbrüggen glycosylation is a common method, often utilizing a silylated pyrimidine base and a protected sugar acetate or riboside in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com

Following the coupling reaction, deprotection steps are required to remove the protecting groups from the sugar and the pyrimidine base, yielding the final nucleoside analog. mdpi.com Modifications can be introduced at various positions of both the pyrimidine and the sugar to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. For example, substitutions at the 4'-position of the sugar ring have been explored to create novel analogs with potential antiviral activity. mdpi.com

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of 5-fluoropyrimidine (B1206419) nucleosides, bioisosteric replacement is a key strategy to enhance efficacy or overcome resistance. For instance, the fluorine atom itself is a bioisostere of a hydrogen atom. Other modifications can be made to the sugar ring, such as replacing the 3'-hydroxyl group with sulfur, as seen in the structure of Emtricitabine, a 5-fluorinated nucleoside reverse transcriptase inhibitor. frontiersin.org

Table 2: Examples of Clinically Relevant Nucleoside Analogs with a 5-Fluoropyrimidine Core

| Compound | Therapeutic Class | Key Structural Feature |

| 5-Fluorouracil (B62378) (5-FU) | Anticancer | A pyrimidine analog where the hydrogen at C5 is replaced by fluorine. nih.gov |

| Capecitabine | Anticancer (Prodrug of 5-FU) | A carbamate (B1207046) derivative of 5'-deoxy-5-fluorocytidine. |

| Emtricitabine (FTC) | Antiviral (HIV, Hepatitis B) | A 5-fluoro-substituted cytosine analog with a thio-substituted sugar (oxathiolane ring). wikipedia.org |

| Floxuridine (FUDR) | Anticancer | A 2'-deoxyribonucleoside of 5-fluorouracil. frontiersin.org |

Chiral Synthesis and Stereoselective Functionalization of Derivatives

The biological activity of nucleoside analogs and other derivatives of this compound is often highly dependent on their stereochemistry. Therefore, chiral synthesis and stereoselective functionalization are critical for producing enantiomerically pure compounds with the desired therapeutic effect.

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. rsc.org This can be achieved by using chiral starting materials, chiral auxiliaries, or, most efficiently, through asymmetric catalysis. nih.gov Chiral catalysts, which can be metal complexes with chiral ligands or organocatalysts, guide a reaction to favor the formation of one enantiomer over the other. miami.edumdpi.com

In the synthesis of nucleoside analogs, the stereocenters on the sugar moiety are of paramount importance. The desired stereochemistry is often established by starting with a chiral precursor from the "chiral pool," such as a naturally occurring sugar. However, catalytic asymmetric methods are increasingly employed to construct these chiral centers with high efficiency and selectivity. For instance, asymmetric hydroamination reactions using early-metal-based catalysts have been developed to create chiral nitrogen-containing compounds. nih.gov

Stereoselective functionalization refers to reactions where one stereoisomer reacts preferentially over another or where the reaction leads to the preferential formation of one stereoisomer. For derivatives of this compound, subsequent reactions on a chiral scaffold must proceed with high stereocontrol to maintain enantiomeric purity. For example, the functionalization of a cyclopentene (B43876) ring, which could be a carbocyclic nucleoside analog core, can be achieved with high diastereoselectivity to create multiple contiguous stereocenters. nih.gov

Recent advances in catalysis have provided powerful tools for stereoselective synthesis. Photoenzymatic catalysis, for example, has been used for the asymmetric synthesis of α-chloroamides, demonstrating the potential for precise stereocontrol in the formation of C-C bonds adjacent to halogenated carbons. nih.gov Such methods could be adapted for the stereoselective alkylation or functionalization of pyrimidine derivatives.

Table 3: Strategies for Achieving Chirality in the Synthesis of 5-Fluoropyrimidine Derivatives

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., sugars, amino acids) as starting materials. | Synthesis of nucleosides starting from D-ribose. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Evans' oxazolidinone auxiliaries for stereoselective alkylation. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. grantome.com | Transition-metal catalysts with chiral ligands (e.g., BINAP, DuPhos) for asymmetric hydrogenations or C-C bond formations. nih.govmdpi.com |

| Organocatalysis | Uses small, chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective reactions. mdpi.com | Asymmetric Michael additions or aldol (B89426) reactions to build chiral side chains. mdpi.com |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. | Lipase-catalyzed resolution of racemic alcohols or esters. |

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 5 Fluoropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-5-fluoropyrimidine and its derivatives, offering detailed insights into the molecular framework and the electronic environment of individual atoms.

1H, 13C, 19F, and 15N NMR for Structural Elucidation

One-dimensional NMR techniques are fundamental for the initial structural assessment of this compound and its analogues.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For instance, in the ¹H NMR spectrum of 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647), the aromatic proton appears as a singlet at approximately 8.70 ppm, while the ethyl group protons exhibit a quartet at around 2.90 ppm and a triplet at 1.34 ppm. The chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the pyrimidine (B1678525) ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the nitrogen, chlorine, and fluorine substituents. In fluorinated pyrimidines, the carbon atoms directly bonded to fluorine exhibit characteristic splitting due to C-F coupling, which is a powerful diagnostic tool.